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Compound of Interest

Compound Name: Pimozide-d4-1

cat. No.: B14862191

An In-depth Technical Guide to Pimozide-d4

This technical guide provides a comprehensive overview of Pimozide-d4, a deuterated analog
of the antipsychotic drug Pimozide. It is intended for researchers, scientists, and drug
development professionals, offering detailed information on its chemical properties,
pharmacological data, and relevant experimental protocols.

Core Compound Information

Pimozide-d4 is a stable isotope-labeled version of Pimozide, used as an internal standard in
pharmacokinetic studies and for elucidating the metabolic pathways of the parent drug. The
deuterium labeling enhances its mass spectrometric detection without altering its chemical
reactivity.

Molecular Formula: C2sH25DaF2Ns30

CAS Number: While some suppliers list the CAS number as not available, a specific CAS
number for this deuterated form is 1803193-57-8[1]. The CAS number for the unlabeled parent
compound, Pimozide, is 2062-78-4[2][3][4][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data for Pimozide, the parent compound of
Pimozide-d4.

Table 1: Physicochemical Properties of Pimozide
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Property Value Source
Molecular Weight 461.55 g/mol [71[81I9]
Melting Point 214-218 °C [51[7]

pKa (basic) 7.32 [51[7]
LogP 6.3 [5]

Water Solubility <0.01 mg/mL [7][10][11]

o ) DMF: 30 mg/mL, DMSO: 30
Solubility in Organic Solvents [2]
mg/mL, Ethanol: 3 mg/mL

ble 2: P logical ¢ Pimozide

Parameter Target Value Source

o o ) Dopamine D2
Binding Affinity (Ki) 2.4 nM [2]
Receptor

Dopamine Ds

0.3 nM [2]
Receptor
Dopamine Da

1.8 nM [2]
Receptor
Dopamine D1

588 nM [12]
Receptor
5-HT7 Receptor 0.5 nM (rat) [9]
o1-Adrenoceptor 39 nM [12]
Inhibitory Nav1.2 Sodium

) 42 nM [2]

Concentration (ICso) Channel
Kv11.1 Potassium

340 nM [2]

Channel

Table 3: Pharmacokinetic Properties of Pimozide
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Parameter Value Source
Bioavailability >50% (oral) [1O][11][13]
Time to Peak Serum Level 6-8 hours [10][12][13]
Elimination Half-life ~55 hours (adults) [4][11]

] Hepatic (Primarily CYP3A4,
Metabolism [4][10][11]
also CYP1A2, CYP2D6)

Mechanism of Action

Pimozide's primary mechanism of action involves the blockade of dopamine receptors in the
central nervous system, particularly with high affinity for the D2, Ds, and D4 subtypes[4]. This
antagonism is believed to be the basis for its efficacy in treating psychoses and the motor and
phonic tics associated with Tourette's Disorder[10][11]. More recently, Pimozide has been
identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5)
pathway, and to some extent STAT3, independent of its effects on dopamine receptors[3][12]
[14]. This inhibition of STAT5 phosphorylation has opened avenues for its investigation as an
anti-cancer agent, particularly in hematological malignancies[14][15][16].
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Pimozide's dual mechanism of action.
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Experimental Protocols
Synthesis of Pimozide-d4

The following is a generalized workflow for the synthesis of Pimozide-d4, based on a patented
multi-step process[17]. This process starts from a deuterated precursor to introduce the stable
isotope label.

Starting Material: 4-fluorobromobenzene-d4
General Workflow:

o Grignard Reagent Formation: 4-fluorobromobenzene-d4 is reacted with magnesium in an
ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.

e Coupling Reaction: The Grignard reagent is reacted with an appropriate electrophilic
intermediate to form a deuterated diarylbutyl precursor.

» Chlorination: The alcohol group on the precursor is converted to a chlorine atom using a
chlorinating agent like thionyl chloride.

e Hydrogenation: A subsequent reduction step, for example using catalytic hydrogenation
(e.g., 10% Pd/C), is performed.

e Intermediate Reactions: Several additional steps are required to build the piperidine and
benzimidazolinone moieties of the final molecule.

o Final N-Alkylation: The deuterated 4,4-bis(4-fluorophenyl)butyl chloride intermediate is
reacted with 4-(2-oxo-1-benzimidazolinyl)piperidine.

 Purification: The final product, Pimozide-d4, is purified using standard techniques such as
crystallization or column chromatography.

Deuterated Chloro-butyl
Intermediate

4-fluorobromobenzene-d4 }—b

Deuterated Diarylbutyl
Crignard Reaction ‘4’< Precursor Synthesis

Chlorination ‘ﬁ
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General synthesis workflow for Pimozide-d4.

HPLC Method for Impurity Profiling

This protocol describes a validated stability-indicating HPLC method for the determination of
Pimozide and its related impurities in bulk drug and formulations[18].

 Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV
detection.

e Column: Spherisorb ODS2 (250mm x 4.6mm, 5um patrticle size)[18].

» Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of
40:30:30 (v/v), with the pH adjusted to 6.1[18].

e Flow Rate: 0.8 mL/min[18].

o Detection Wavelength: 240 nm[18].
* Injection Volume: Typically 20 L.

» Procedure:

o Prepare standard solutions of Pimozide and known impurities in a suitable solvent (e.g.,
methanol).

o Prepare the sample solution by dissolving the bulk drug or formulation in the same
solvent.

o Filter all solutions through a 0.45 um filter before injection.
o Run the samples through the HPLC system under the specified isocratic conditions.

o Identify and quantify Pimozide and its impurities based on their retention times and peak
areas relative to the standard solutions. Under these conditions, Pimozide typically elutes
at approximately 7.0 minutes[18].
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In Vitro STAT5S Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of Pimozide on STAT5
phosphorylation in cancer cell lines, as described in studies on Chronic Myelogenous
Leukemia (CML) and Acute Myeloid Leukemia (AML)[14][15].

e Cell Lines: Human CML cell lines (e.g., K562, KU812) or AML cell lines (e.g., MV4-11) known
to have constitutively active STATS.

e Reagents: Pimozide stock solution (e.g., in DMSO), cell culture medium, lysis buffer, primary
antibodies (anti-phospho-STATS5, anti-total-STAT5, anti-GAPDH), secondary antibody (HRP-
conjugated).

e Procedure:

Cell Culture: Culture the selected cell line under standard conditions.

[¢]

o Treatment: Seed cells in multi-well plates and allow them to adhere or stabilize. Treat the
cells with varying concentrations of Pimozide (e.g., 0-20 uM) for a specified duration (e.g.,
24-48 hours). Include a vehicle control (DMSO)[19].

o Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an
appropriate lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a
standard method (e.g., BCA assay).

o Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

» Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSAin
TBST).

» |Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total
STATS5, and a loading control (e.g., GAPDH) overnight at 4°C.
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» Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

» Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
an imaging system.

o Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to
total STATS, normalized to the loading control, to assess the dose-dependent inhibitory
effect of Pimozide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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